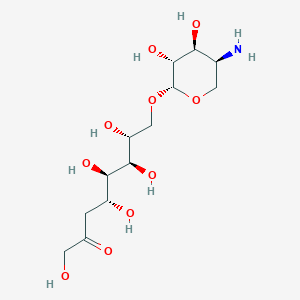
8-Aadoa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid: is a disaccharide compound found in the lipopolysaccharides of certain bacterial strains, such as Proteus mirabilis . This compound plays a crucial role in the structural integrity and function of bacterial outer membranes, contributing to their pathogenicity and resistance to certain antibiotics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid involves the coupling of 4-amino-4-deoxy-L-arabinose with 3-deoxy-D-manno-octulosonic acid. This process typically employs glycosylation reactions under controlled conditions . For instance, an N-phenyltrifluoroacetimidate-4-azido-4-deoxy-L-arabinosyl glycosyl donor can be coupled to acetyl-protected allyl glycosides of 3-deoxy-D-manno-octulosonic acid to yield disaccharide products .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves similar glycosylation techniques on a larger scale, with optimization for yield and purity. The use of bioreactors and advanced purification methods such as chromatography would be essential for large-scale production .
化学反应分析
Types of Reactions: 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the amino group, affecting the compound’s reactivity and interactions.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols .
科学研究应用
Chemistry: In chemistry, 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid is used as a model compound to study glycosylation reactions and carbohydrate chemistry .
Biology: In biological research, this compound is significant for studying bacterial cell wall structure and function. It helps in understanding the mechanisms of bacterial resistance to antibiotics .
Medicine: In medicine, the compound’s role in bacterial pathogenicity makes it a target for developing new antibiotics and treatments for bacterial infections .
Industry: In the industrial sector, this compound can be used in the production of vaccines and diagnostic tools for detecting bacterial infections .
作用机制
The mechanism of action of 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid involves its incorporation into the lipopolysaccharides of bacterial outer membranes. This incorporation enhances the structural integrity of the membrane and contributes to the bacteria’s resistance to certain antibiotics, such as polymyxins . The compound interacts with lipid A and other core sugars in the lipopolysaccharide, stabilizing the membrane structure and reducing permeability to harmful agents .
相似化合物的比较
4-Amino-4-deoxy-L-arabinose: This compound is a component of the lipopolysaccharides in various bacterial strains and plays a similar role in membrane stability.
3-Deoxy-D-manno-octulosonic acid: This sugar is a common constituent of bacterial lipopolysaccharides and is involved in the linkage to lipid A.
Uniqueness: 8-O-(4-Amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid is unique due to its specific glycosidic linkage and the presence of both amino and deoxy groups, which contribute to its distinct chemical and biological properties .
属性
CAS 编号 |
118573-59-4 |
|---|---|
分子式 |
C13H25NO10 |
分子量 |
355.34 g/mol |
IUPAC 名称 |
(4R,5R,6R,7R)-8-[(2R,3R,4S,5S)-5-amino-3,4-dihydroxyoxan-2-yl]oxy-1,4,5,6,7-pentahydroxyoctan-2-one |
InChI |
InChI=1S/C13H25NO10/c14-6-3-23-13(12(22)9(6)19)24-4-8(18)11(21)10(20)7(17)1-5(16)2-15/h6-13,15,17-22H,1-4,14H2/t6-,7+,8+,9-,10+,11+,12+,13+/m0/s1 |
InChI 键 |
UBEKUVHIWMWBDR-BMHOHNRESA-N |
SMILES |
C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N |
手性 SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CC(=O)CO)O)O)O)O)O)O)N |
规范 SMILES |
C1C(C(C(C(O1)OCC(C(C(C(CC(=O)CO)O)O)O)O)O)O)N |
Key on ui other cas no. |
118573-59-4 |
同义词 |
8-AADOA 8-O-(4-amino-4-deoxy-beta-L-arabinopyranosyl)-3-deoxy-D-manno-octulosonic acid 8-O-(4-amino-4-deoxyarabinopyranosyl)-3-deoxyoctulosonic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















